(1R)-1-(2-ethoxyphenyl)ethan-1-ol
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Overview
Description
(1R)-1-(2-ethoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-ethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of (1R)-1-(2-ethoxyphenyl)ethan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high efficiency and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (1R)-1-(2-ethoxyphenyl)ethan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form (1R)-1-(2-ethoxyphenyl)ethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (1R)-1-(2-ethoxyphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (1R)-1-(2-ethoxyphenyl)ethan-1-one.
Reduction: (1R)-1-(2-ethoxyphenyl)ethane.
Substitution: (1R)-1-(2-ethoxyphenyl)ethyl chloride.
Scientific Research Applications
(1R)-1-(2-ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-methoxyphenyl)ethan-1-ol
- (1R)-1-(2-ethoxyphenyl)propan-1-ol
- (1R)-1-(2-ethoxyphenyl)butan-1-ol
Uniqueness
(1R)-1-(2-ethoxyphenyl)ethan-1-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature influences its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
InChI Key |
JDWJORYBUIOXEE-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@@H](C)O |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)O |
Origin of Product |
United States |
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